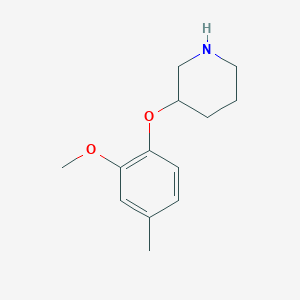
3-(2-Methoxy-4-methylphenoxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-4-methylphenoxy)piperidine is an organic compound that features a methoxy group, a methyl group, and a piperidinyl ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-methylphenoxy)piperidine typically involves the etherification of 2-methoxy-4-methylphenol with 3-piperidinol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency and purity of the final product.
化学反应分析
Types of Reactions
3-(2-Methoxy-4-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The piperidinyl ring can be reduced to form a piperidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde.
Reduction: Formation of 2-methoxy-4-methylphenyl 3-piperidine.
Substitution: Formation of halogenated derivatives of the aromatic ring.
科学研究应用
3-(2-Methoxy-4-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
- 2-Methoxy-4-methylphenyl 3-piperidinyl acetate
- 2-Methoxy-4-methylphenyl 3-piperidinyl propionate
- 2-Methoxy-4-methylphenyl 3-piperidinyl butyrate
Uniqueness
3-(2-Methoxy-4-methylphenoxy)piperidine is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its ester counterparts
生物活性
3-(2-Methoxy-4-methylphenoxy)piperidine is a chemical compound that has garnered attention for its potential biological activities. This article explores its interaction with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.30 g/mol. The compound features a piperidine ring substituted with a methoxy and a methyl group on the aromatic phenyl moiety.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), both of which are critical in endocannabinoid metabolism. This inhibition can influence various physiological processes, including pain perception and inflammation control.
Inhibition Studies
Table 1 summarizes the inhibitory effects of this compound against FAAH and MAGL:
| Target Enzyme | Inhibition Concentration (IC50) |
|---|---|
| FAAH | 200 nM |
| MAGL | 40 nM |
These values indicate that the compound has a higher potency against MAGL compared to FAAH, suggesting its potential utility in therapeutic applications targeting cannabinoid receptors .
Selectivity Profile
Selectivity is crucial for minimizing side effects in pharmacological applications. Studies have shown that modifications to the piperidine structure can enhance selectivity for MAGL over other serine hydrolases. For example, compounds with additional methoxy groups on the distal aryl rings exhibited improved selectivity ratios, achieving up to 400-fold selectivity for MAGL .
Case Studies
- Pain Management : In animal models, administration of this compound demonstrated significant analgesic effects, correlating with its ability to inhibit endocannabinoid degradation. This suggests potential applications in chronic pain management.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could reduce pro-inflammatory cytokine levels in macrophages, supporting its role in modulating immune responses.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of piperidine derivatives, emphasizing the importance of substituents on the aromatic ring. The presence of methoxy groups was found to enhance both potency and selectivity for desired targets, paving the way for the development of more effective therapeutic agents based on this scaffold .
属性
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINQIODVYMPWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














